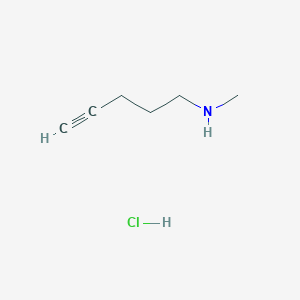

N-methylpent-4-yn-1-amine hydrochloride

Vue d'ensemble

Description

“N-methylpent-4-yn-1-amine hydrochloride” is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “N-methylpent-4-yn-1-amine hydrochloride” is1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “N-methylpent-4-yn-1-amine hydrochloride” are not available, propargylamines, in general, are known to undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

“N-methylpent-4-yn-1-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 133.62 .Applications De Recherche Scientifique

Synthesis of Furans and Nitrogen-Containing Compounds : The aminomethylation of vinylacetylenic compounds, such as (Z)-1-hydroxy-3-methylpent-2-en-4-yne, with secondary amines and paraformaldehyde has been studied, leading to the synthesis of α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans (Mavrov & Simirskaya, 2001).

Oxidation and Hydroxylation of Alkanes : Nonheme oxoiron(IV) complexes of ligands such as N4Py and Bn-tpen have been used for the hydroxylation of alkanes, including cyclohexane, at room temperature. These findings have implications in understanding the mechanisms of nonheme iron enzymes (Kaizer et al., 2004).

Reductive Amination for Synthesis of N-Methyl- and N-Alkylamines : An expedient reductive amination process has been developed for the synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts. This process is significant for synthesizing various amines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Extraction and Separation in Nuclear Fuel Reprocessing : Studies on amine-type ligands such as TPEN and TBPEN have shown selectivity for Am(iii) over Eu(iii), which is crucial in the separation of actinides and lanthanides in spent nuclear fuel reprocessing. This research provides insights into the design of new ligands for efficient extraction and separation (Huang et al., 2018).

Cancer-Inducing Agents Research : The nitrogen mustards, including methyl-bis (beta-chloroethyl) amine hydrochloride, have been extensively used in treating leukemia and other types of malignant diseases. These agents have also been shown to induce mutations and cause mitotic abnormalities in various biological systems (Griffin et al., 1950).

Gas Chromatography for Amine Salts Analysis : A method for the direct determination of alkyl amine hydrochlorides in aqueous solutions using gas chromatography has been developed. This method is significant for analyzing various amine hydrochlorides, including N-methylpent-4-yn-1-amine hydrochloride (Umbreit et al., 1969).

Safety and Hazards

Propriétés

IUPAC Name |

N-methylpent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-4-5-6-7-2;/h1,7H,4-6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIATPLXOPLOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylpent-4-yn-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)

![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)